![molecular formula C16H15F2N3OS B4286477 N-[4-({[(2,4-difluorophenyl)amino]carbonothioyl}amino)phenyl]-N-methylacetamide](/img/structure/B4286477.png)
N-[4-({[(2,4-difluorophenyl)amino]carbonothioyl}amino)phenyl]-N-methylacetamide
Overview
Description
N-[4-({[(2,4-difluorophenyl)amino]carbonothioyl}amino)phenyl]-N-methylacetamide, also known as DAPT, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DAPT is a gamma-secretase inhibitor that has been found to play a crucial role in the regulation of various cellular processes, including cell differentiation, proliferation, and apoptosis. In
Mechanism of Action
N-[4-({[(2,4-difluorophenyl)amino]carbonothioyl}amino)phenyl]-N-methylacetamide exerts its biological effects by inhibiting the gamma-secretase enzyme, which is responsible for the cleavage of various transmembrane proteins, including Notch and amyloid precursor protein (APP). By blocking the gamma-secretase enzyme, N-[4-({[(2,4-difluorophenyl)amino]carbonothioyl}amino)phenyl]-N-methylacetamide prevents the release of intracellular domains of these proteins, which are essential for their biological functions.
Biochemical and Physiological Effects:
N-[4-({[(2,4-difluorophenyl)amino]carbonothioyl}amino)phenyl]-N-methylacetamide has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of cell differentiation. N-[4-({[(2,4-difluorophenyl)amino]carbonothioyl}amino)phenyl]-N-methylacetamide has also been shown to reduce the production of inflammatory cytokines and chemokines, which play a crucial role in the development of various diseases.
Advantages and Limitations for Lab Experiments
N-[4-({[(2,4-difluorophenyl)amino]carbonothioyl}amino)phenyl]-N-methylacetamide has several advantages for lab experiments, including its high potency and specificity for the gamma-secretase enzyme. However, N-[4-({[(2,4-difluorophenyl)amino]carbonothioyl}amino)phenyl]-N-methylacetamide has some limitations, including its potential toxicity and off-target effects. Therefore, careful dose optimization and selection of appropriate cell lines are necessary for the safe and effective use of N-[4-({[(2,4-difluorophenyl)amino]carbonothioyl}amino)phenyl]-N-methylacetamide in lab experiments.
Future Directions
The potential therapeutic applications of N-[4-({[(2,4-difluorophenyl)amino]carbonothioyl}amino)phenyl]-N-methylacetamide are vast, and there is still much to be explored in this field. Future research could focus on the development of novel N-[4-({[(2,4-difluorophenyl)amino]carbonothioyl}amino)phenyl]-N-methylacetamide analogs with increased potency and specificity. Additionally, more studies are needed to elucidate the mechanism of action of N-[4-({[(2,4-difluorophenyl)amino]carbonothioyl}amino)phenyl]-N-methylacetamide and its effects on various biological processes. Furthermore, the clinical efficacy and safety of N-[4-({[(2,4-difluorophenyl)amino]carbonothioyl}amino)phenyl]-N-methylacetamide need to be evaluated in human trials to determine its potential as a therapeutic agent for various diseases.
Conclusion:
In conclusion, N-[4-({[(2,4-difluorophenyl)amino]carbonothioyl}amino)phenyl]-N-methylacetamide, or N-[4-({[(2,4-difluorophenyl)amino]carbonothioyl}amino)phenyl]-N-methylacetamide, is a promising chemical compound that has shown potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research in this field could lead to the development of novel N-[4-({[(2,4-difluorophenyl)amino]carbonothioyl}amino)phenyl]-N-methylacetamide analogs and the evaluation of its clinical efficacy and safety in human trials.
Scientific Research Applications
N-[4-({[(2,4-difluorophenyl)amino]carbonothioyl}amino)phenyl]-N-methylacetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. In cancer, N-[4-({[(2,4-difluorophenyl)amino]carbonothioyl}amino)phenyl]-N-methylacetamide has been found to inhibit the growth and proliferation of cancer cells by blocking the Notch signaling pathway. In Alzheimer's disease, N-[4-({[(2,4-difluorophenyl)amino]carbonothioyl}amino)phenyl]-N-methylacetamide has been shown to reduce the production of amyloid-beta peptides, which are responsible for the formation of amyloid plaques in the brain. In cardiovascular diseases, N-[4-({[(2,4-difluorophenyl)amino]carbonothioyl}amino)phenyl]-N-methylacetamide has been found to reduce the formation of atherosclerotic plaques and prevent the development of restenosis after angioplasty.
properties
IUPAC Name |
N-[4-[(2,4-difluorophenyl)carbamothioylamino]phenyl]-N-methylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3OS/c1-10(22)21(2)13-6-4-12(5-7-13)19-16(23)20-15-8-3-11(17)9-14(15)18/h3-9H,1-2H3,(H2,19,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSZSZAZWWSSMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=S)NC2=C(C=C(C=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[(2,4-difluorophenyl)carbamothioyl]amino}phenyl)-N-methylacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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